Apelin-36 is a 36-amino acid peptide hormone belonging to the apelin family of peptides [, , , , , ]. It is derived from the apelin gene, which encodes a pre-pro-protein processed into various regulatory hormones, including apelin-13 and apelin-17 []. All apelin isoforms share the thirteen C-terminal amino acids comprising apelin-13, with apelin-17 and apelin-36 extending further from the N-terminus [].
Apelin-36 was initially discovered as the endogenous ligand for the G protein-coupled receptor APJ [, , ]. While initially considered the primary mediator of apelin-36's biological activity, research suggests that apelin-36 may also possess APJ-independent functions [, , , ].
Apelin-36 is a peptide that serves as a natural ligand for the apelin receptor, which is a member of the G protein-coupled receptor family. First identified in 1998 from bovine stomach extracts, Apelin-36 is a 36-amino acid peptide derived from the larger preproapelin precursor. It has garnered attention due to its significant roles in cardiovascular and metabolic functions, influencing processes such as blood pressure regulation, glucose metabolism, and energy homeostasis. The apelin receptor itself is characterized by a typical seven-transmembrane domain structure and is expressed in various tissues, including the heart and adipose tissue .
Apelin-36 is classified as an intercellular signaling peptide and belongs to a broader family of apelin peptides, which also includes shorter variants like Apelin-17 and Apelin-13. These peptides are generated through enzymatic cleavage of the preproapelin precursor, which contains multiple basic amino acid residues that serve as cleavage sites for endopeptidases . The predominant isoform in human cardiac tissue is (Pyr1)apelin-13, while Apelin-36 and its analogs are studied for their distinct biological activities.
The synthesis of Apelin-36 can be achieved through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and modifications of the peptide. Additionally, recombinant DNA technology can be employed to express the preproapelin in host cells, followed by purification to isolate Apelin-36 from other peptide fragments produced during processing .
The synthesis typically involves:
Apelin-36 has a specific sequence of amino acids that contributes to its biological function. Its structure includes a C-terminal phenylalanine that plays a crucial role in receptor binding and activation. The molecular formula for Apelin-36 is C_{169}H_{265}N_{43}O_{42}S .
Apelin-36 undergoes various biochemical reactions upon interaction with its receptor. These include:
The binding affinity of Apelin-36 for the apelin receptor has been quantified using saturation binding experiments, revealing nanomolar affinities comparable to other apelin peptides .
The mechanism by which Apelin-36 exerts its effects involves several steps:
Studies indicate that modifications such as PEGylation enhance the stability and bioavailability of Apelin-36 in vivo .
Apelin-36 has several scientific applications:
Apelin-36 was first isolated in 1998 from bovine stomach extracts by Tatemoto et al., who identified it as the endogenous ligand for the then-orphan G protein-coupled receptor APJ (now designated APLNR) [3] [6] [9]. This discovery resolved APJ’s orphan status and established the apelinergic system as a key regulatory axis. The human APLN gene, located on chromosome Xq25-q26.1, encodes a 77-amino acid preproapelin precursor [5] [9]. Proteolytic processing by enzymes such as proprotein convertase subtilisin/kexin type 3 (PCSK3/furin) generates bioactive isoforms: apelin-36 (residues 42–77), apelin-17 (61–77), and apelin-13 (65–77), with the latter often modified to pyroglutamate ([Pyr¹]apelin-13) for stability [2] [5] [9]. Apelin-36 is the longest and most abundant isoform in tissues like the lung, testis, and uterus, though shorter isoforms dominate in plasma and the cardiovascular system [3] [5].
Table 1: Major Apelin Isoforms and Tissue Distribution
Isoform | Amino Acid Sequence | Primary Tissues | Bioactivity Characteristics |
---|---|---|---|
Apelin-36 | Residues 42-77 | Lung, testis, uterus | High receptor affinity, metabolic modulator |
Apelin-17 | Residues 61-77 | Widespread | Potent APJ internalization |
[Pyr¹]Apelin-13 | PyroGlu-65-77 | Plasma, heart, brain | Exopeptidase-resistant, vasoactive |
Apelin-36 comprises 36 amino acids with a conserved C-terminal region (shared with shorter isoforms) critical for receptor engagement. Key structural features include:
The C-terminal 13–17 residues of apelin-36 are highly conserved (>90% homology) from mammals to fish, underscoring its physiological importance [9] [6]. Key evolutionary insights include:
The apelin-36/APJ system fine-tunes physiological equilibrium through interconnected pathways:
Table 2: Homeostatic Functions of Apelin-36/APJ Signaling
Physiological System | Key Actions | Signaling Pathways |
---|---|---|
Cardiovascular | Vasodilation, reduced blood pressure | eNOS/NO, ERK1/2 |
Enhanced cardiac contractility | Gαi/q-PLCβ-PKC, Ca²⁺ mobilization | |
Metabolic | Glucose uptake in muscle/adipose | PI3K/Akt, AMPK |
Lipid metabolism regulation | PPARα, fatty acid oxidation | |
Fluid Balance | Inhibition of vasopressin release | Hypothalamic APJ/cAMP modulation |
Tissue Repair | Angiogenesis, anti-fibrotic effects | ERK, VEGF, MMP activation |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8